N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-O-succinate triethylammonium salt
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Overview
Description
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt is a novel nucleoside analog. This compound has garnered attention due to its antiviral and anticancer properties. It is a ribonucleotide with an N6-(benzoyl)-2’-deoxyadenosine base linked to the 3’ position of a succinate group, which is further complexed with triethylammonium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes benzoylation at the N6 position. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then esterified with succinic anhydride to form the succinate ester. Finally, the succinate ester is converted to its triethylammonium salt form .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl or DMT protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinate ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides .
Scientific Research Applications
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides and as a building block for more complex molecules.
Biology: Studied for its role in DNA/RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, showing potential in therapeutic applications.
Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA/RNA synthesis and function, leading to antiviral and anticancer effects. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Used in oligonucleotide synthesis.
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl adenosine nucleoside unit .
Uniqueness
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate triethylammonium salt is unique due to its specific structure, which combines the N6-benzoyl and 5’-O-DMT protecting groups with a succinate ester. This combination provides stability and functionality, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-[5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOXXMLUVYPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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